
4-(Aziridin-1-yl)-3-methyl-2-oxo-1,2lambda~5~,5-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aziridin-1-yl)-3-methyl-2-oxo-1,2lambda~5~,5-oxadiazole is a compound that features an aziridine ring, a three-membered nitrogen-containing heterocycle, attached to an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aziridin-1-yl)-3-methyl-2-oxo-1,2lambda~5~,5-oxadiazole can be achieved through several methods:
Cyclization of Haloamines and Amino Alcohols: An amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring.
Nitrene Addition: Nitrene addition to alkenes is a well-established method for the synthesis of aziridines.
From Triazolines, Epoxides, and Oximes: Thermolysis or photolysis of triazolines expels nitrogen, producing an aziridine.
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to the sulfate ester followed by base-induced sulfate elimination .
化学反应分析
Types of Reactions
4-(Aziridin-1-yl)-3-methyl-2-oxo-1,2lambda~5~,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include aziridine N-oxides, amines, and various amine derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
4-(Aziridin-1-yl)-3-methyl-2-oxo-1,2lambda~5~,5-oxadiazole has several scientific research applications:
作用机制
The mechanism of action of 4-(Aziridin-1-yl)-3-methyl-2-oxo-1,2lambda~5~,5-oxadiazole involves the formation of DNA interstrand crosslinks. This is achieved through the aerobic reduction of the compound to form a hydroxylamine derivative, which then reacts with a thioester to form the crosslinks . The molecular targets include DNA, and the pathways involved are related to DNA repair and replication .
相似化合物的比较
Similar Compounds
Aziridine-1-carbaldehyde Oximes: These compounds share the aziridine ring and exhibit similar biological activities.
Aziridin-1-yl Oxime-based Vorinostat Analogs: These compounds are used as anticancer agents and share structural similarities with 4-(Aziridin-1-yl)-3-methyl-2-oxo-1,2lambda~5~,5-oxadiazole.
Uniqueness
This compound is unique due to its combination of the aziridine and oxadiazole rings, which imparts distinct chemical reactivity and biological activity. Its ability to form DNA crosslinks makes it particularly valuable in medicinal chemistry .
属性
CAS 编号 |
82552-80-5 |
|---|---|
分子式 |
C5H7N3O2 |
分子量 |
141.13 g/mol |
IUPAC 名称 |
4-(aziridin-1-yl)-3-methyl-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C5H7N3O2/c1-4-5(7-2-3-7)6-10-8(4)9/h2-3H2,1H3 |
InChI 键 |
GGQWVLTZMXDQAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](ON=C1N2CC2)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14415229.png)
![2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14415235.png)
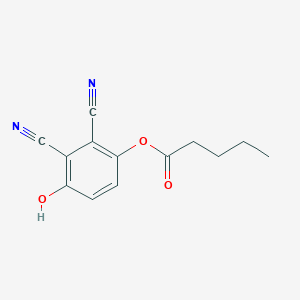
![2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol](/img/structure/B14415242.png)
![5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene](/img/structure/B14415247.png)

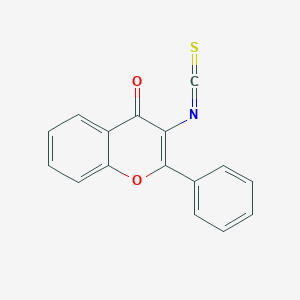

![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)
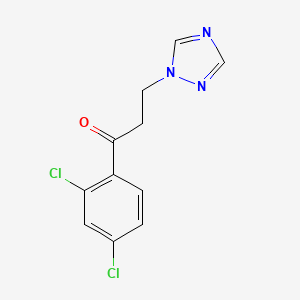
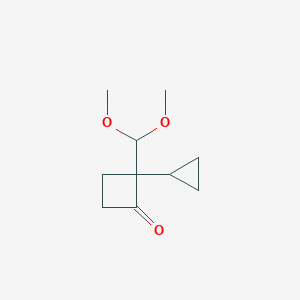
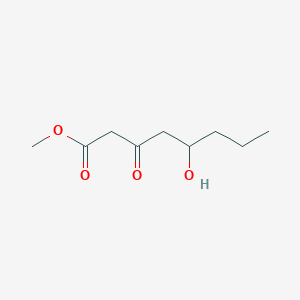
![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)

